molecular formula C19H17N3O5S B11345883 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(2-nitrophenoxy)acetamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(2-nitrophenoxy)acetamide

Cat. No.: B11345883
M. Wt: 399.4 g/mol
InChI Key: CDXFXYBJSIGLKS-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a nitrophenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the methoxyphenyl group and the nitrophenoxy acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the synthesis of intermediates, purification, and final assembly of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: Another compound with a methoxyphenyl group and acetamide moiety, but with a benzimidazole ring instead of a thiazole ring.

    2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide: A compound with a similar thiazole structure but different substituents.

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C19H17N3O5S/c1-26-15-8-6-13(7-9-15)19-21-14(12-28-19)10-20-18(23)11-27-17-5-3-2-4-16(17)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,23)

InChI Key

CDXFXYBJSIGLKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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